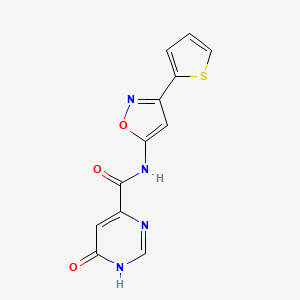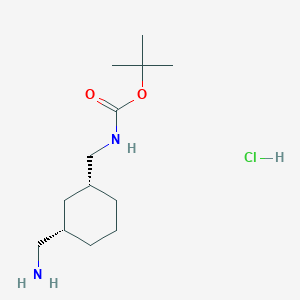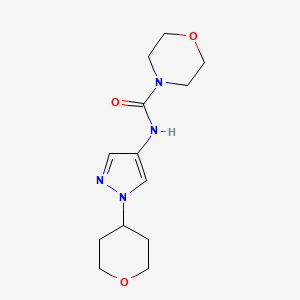
3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazin-5(4H)-one, which is a type of heterocyclic compound . It also contains a thioether group attached to a 4-chlorobenzyl moiety .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-chlorobenzyl chloride are often used as intermediates in organic synthesis . The synthesis of related compounds often involves reactions with nucleophiles .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The compound likely has intermolecular interactions such as hydrogen bonding, which could influence its crystal structure .Applications De Recherche Scientifique
Antimicrobial Applications
Research has demonstrated the potential of derivatives of "3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one" as antimicrobial agents. A study by Ashok and Holla (2007) on the synthesis of thiadiazolotriazinones carrying 4-methylthiobenzyl moieties indicated these compounds exhibited antibacterial and antifungal activity against a variety of microorganisms. This highlights the compound's utility in developing new antimicrobial agents (Ashok & Holla, 2007).
Corrosion Inhibition
The compound and its derivatives have also been studied for their corrosion inhibition properties. John et al. (2017) investigated the inhibition of mild steel corrosion in hydrochloric acid with related compounds, revealing their effectiveness as mixed-type inhibitors. This study provides insights into the compound's application in protecting metals from corrosion, potentially benefiting various industries, including oil and gas and manufacturing (John, Joseph, Sajini, & Jose, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBIHNHILBKUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylbenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2978843.png)

amine](/img/structure/B2978846.png)

![2-Cyclopropyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2978848.png)

![(5S)-5-methyl-5-[(1S)-4-methyl-5-oxo-3-cyclohexenyl]-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2978851.png)
![N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2978853.png)
![3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2978854.png)
![5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2978855.png)


![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one 2hcl](/img/structure/B2978858.png)
![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2978861.png)